Cas no 731776-48-0 (N-(2-methoxyphenyl)-2-(propylamino)acetamide)

N-(2-methoxyphenyl)-2-(propylamino)acetamide is a synthetic organic compound featuring a methoxyphenyl and propylaminoacetamide structure. This molecule is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive compounds. Its structural framework allows for further functionalization, making it versatile for derivatization studies. The presence of both methoxy and amide groups enhances its solubility in organic solvents, facilitating purification and handling in laboratory settings. The compound's stability under standard conditions and well-characterized reactivity profile make it a reliable choice for applications in medicinal chemistry and material science.
N-(2-methoxyphenyl)-2-(propylamino)acetamide structure
731776-48-0 structure
Product name:N-(2-methoxyphenyl)-2-(propylamino)acetamide
CAS No:731776-48-0
MF:C12H18N2O2
MW:222.283523082733
MDL:MFCD04629596
CID:3106482
PubChem ID:2443108

N-(2-methoxyphenyl)-2-(propylamino)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyphenyl)-2-(propylamino)acetamide
    • AKOS000117310
    • Z52924027
    • 731776-48-0
    • CHEMBL4545482
    • EN300-34282
    • G38536
    • MDL: MFCD04629596
    • Inchi: InChI=1S/C12H18N2O2/c1-3-8-13-9-12(15)14-10-6-4-5-7-11(10)16-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)
    • InChI Key: ACGMWAJZFOEBTQ-UHFFFAOYSA-N
    • SMILES: CCCNCC(=O)NC1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 222.136827821Da
  • Monoisotopic Mass: 222.136827821Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 366.2±22.0 °C at 760 mmHg
  • Flash Point: 175.3±22.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(2-methoxyphenyl)-2-(propylamino)acetamide Security Information

N-(2-methoxyphenyl)-2-(propylamino)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-34282-2.5g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
2.5g
$558.0 2023-09-03
Enamine
EN300-34282-0.05g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
0.05g
$46.0 2023-09-03
Enamine
EN300-34282-0.1g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
0.1g
$73.0 2023-09-03
TRC
B489083-100mg
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0
100mg
$ 95.00 2022-06-07
Enamine
EN300-34282-1.0g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
1g
$0.0 2023-06-08
Aaron
AR019MRW-10g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
10g
$1708.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2040123-5g
N-(2-Methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 97%
5g
¥5685.00 2024-07-28
1PlusChem
1P019MJK-1g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
1g
$351.00 2025-03-03
1PlusChem
1P019MJK-500mg
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
500mg
$254.00 2025-03-03
1PlusChem
1P019MJK-5g
N-(2-methoxyphenyl)-2-(propylamino)acetamide
731776-48-0 95%
5g
$1082.00 2024-04-21

Additional information on N-(2-methoxyphenyl)-2-(propylamino)acetamide

Recent Advances in the Study of N-(2-methoxyphenyl)-2-(propylamino)acetamide (CAS: 731776-48-0) in Chemical Biology and Pharmaceutical Research

N-(2-methoxyphenyl)-2-(propylamino)acetamide (CAS: 731776-48-0) is a compound of increasing interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a modulator of various biological pathways, with particular attention to its pharmacological properties and therapeutic applications. This research brief synthesizes the latest findings on this compound, providing insights into its mechanism of action, synthesis, and potential clinical relevance.

One of the key areas of investigation has been the compound's interaction with neurotransmitter systems. Preliminary studies suggest that N-(2-methoxyphenyl)-2-(propylamino)acetamide may exhibit affinity for certain serotonin and dopamine receptors, making it a candidate for further development in neurological and psychiatric disorders. The compound's structural features, including the methoxyphenyl and propylamino groups, appear to play a crucial role in its binding characteristics and selectivity.

Recent synthetic chemistry efforts have focused on optimizing the production of 731776-48-0, with several research groups reporting improved yields and purity through modified reaction conditions. A 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic approach that reduced byproduct formation while maintaining high enantiomeric purity. These advances in synthesis are critical for enabling further pharmacological evaluation and potential scale-up for clinical trials.

In vitro and in vivo pharmacological assessments have revealed promising results regarding the compound's safety profile and biological activity. Animal models have demonstrated good blood-brain barrier penetration and acceptable pharmacokinetic parameters, though some metabolic stability issues have been noted that may require structural optimization. Researchers are particularly interested in the compound's potential neuroprotective effects, with some studies suggesting it may modulate oxidative stress pathways in neuronal cells.

The current research landscape indicates that N-(2-methoxyphenyl)-2-(propylamino)acetamide represents a valuable scaffold for further medicinal chemistry exploration. Several pharmaceutical companies have included derivatives of this compound in their discovery pipelines, particularly for central nervous system disorders. However, more comprehensive toxicological studies and mechanism of action elucidation are needed before clinical translation can be considered. The coming years are likely to see increased research activity around this molecule as its therapeutic potential becomes better understood.

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